molecular formula C26H24ClN3O2 B11418274 1-(2-chlorophenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11418274
M. Wt: 445.9 g/mol
InChI Key: PYDLSANYXGSFHU-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a pyrrolidinone moiety, and chlorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole ring and the attachment of the pyrrolidinone moiety. Common synthetic routes may include:

    Cyclization reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the chlorophenyl and methoxyphenyl groups via nucleophilic substitution reactions.

    Coupling reactions: Use of coupling agents to link the various moieties together under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific moieties to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
  • **1-(2-CHLOROPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
  • **1-(2-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-3-ONE

Uniqueness

The uniqueness of 1-(2-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s ability to interact with various molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O2/c1-18-7-6-8-20(15-18)32-14-13-29-24-12-5-3-10-22(24)28-26(29)19-16-25(31)30(17-19)23-11-4-2-9-21(23)27/h2-12,15,19H,13-14,16-17H2,1H3

InChI Key

PYDLSANYXGSFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

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